

A Comparative Guide to the Reactivity of 2-Ethynylaniline: A Quantum Chemical Perspective

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Compound of Interest

Compound Name: **2-Ethynylaniline**

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This guide provides a comparative analysis of the reactivity of **2-ethynylaniline** from a theoretical standpoint, drawing upon quantum chemical principles. Due to a scarcity of direct computational studies on **2-ethynylaniline** in peer-reviewed literature, this guide leverages data from its parent molecule, aniline, and established knowledge of substituent effects to predict its reactivity. This approach offers valuable insights for researchers interested in the synthetic utility and potential applications of this molecule in fields such as medicinal chemistry and materials science.

Introduction to 2-Ethynylaniline

2-Ethynylaniline is an aromatic compound featuring both a primary amine ($-\text{NH}_2$) and a terminal alkyne ($-\text{C}\equiv\text{CH}$) group attached to a benzene ring at adjacent positions. This unique combination of functional groups makes it an attractive building block for synthesizing a variety of more complex molecules, including heterocycles and polymers. The interplay between the electron-donating amino group and the electron-withdrawing ethynyl group is expected to significantly influence the molecule's reactivity, particularly in electrophilic aromatic substitution reactions.

Physicochemical Properties

A summary of the key physicochemical properties of **2-ethynylaniline** is presented in Table 1.

Property	Value	Source
Molecular Formula	C ₈ H ₇ N	[1] [2] [3]
Molecular Weight	117.15 g/mol	[2] [3]
Boiling Point	221.1 - 230 °C	[1] [4]
Density	~1.1 g/cm ³	[1]
Flash Point	96.3 - 98.3 °C	[1] [4]
pKa (of conjugate acid)	Estimated to be < 4.6 (compared to aniline)	
LogP	1.12 - 1.25	[1] [3]

Theoretical Comparison of Reactivity: **2-Ethynylaniline** vs. Aniline

The reactivity of substituted benzenes is largely governed by the electronic effects of their substituents. The amino group in aniline is a strong activating group and an ortho, para-director for electrophilic aromatic substitution, due to its ability to donate electron density to the ring through resonance.[\[5\]](#) The ethynyl group, conversely, is generally considered to be a weakly deactivating group due to its sp-hybridized carbons being more electronegative than sp²-hybridized carbons, thus withdrawing electron density inductively.

This leads to a nuanced reactivity profile for **2-ethynylaniline**. While the powerful activating effect of the amino group is expected to dominate, the deactivating nature of the ethynyl group will likely modulate the overall reactivity and regioselectivity.

Table 2 provides a theoretical comparison of key quantum chemical descriptors for aniline and **2-ethynylaniline**. The values for **2-ethynylaniline** are estimations based on established substituent effects, as direct computational data is not readily available.

Parameter	Aniline (Representative Value)	2-Ethynylaniline (Estimated)	Rationale for Estimation
HOMO Energy	-5.21 eV	Slightly lower than aniline	The electron-withdrawing ethynyl group will likely lower the energy of the Highest Occupied Molecular Orbital (HOMO).
LUMO Energy	-0.15 eV	Lower than aniline	The π -system of the ethynyl group can accept electron density, thus lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO-LUMO Gap	5.06 eV	Smaller than aniline	The lowering of both HOMO and LUMO energies, with a potentially greater effect on the LUMO, is expected to result in a smaller HOMO-LUMO gap, suggesting higher kinetic reactivity compared to some substituted anilines. A smaller energy gap is often correlated with higher reactivity.[6][7]
Dipole Moment	1.53 D	Higher than aniline	The opposing electronic nature of

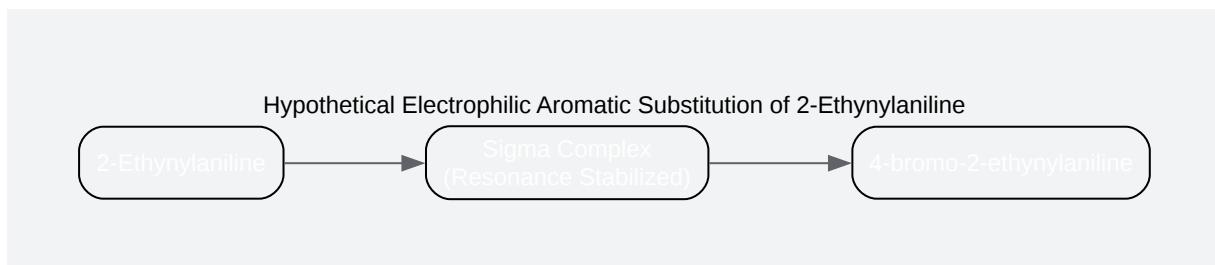
Electron Density at para-position	High	Moderately high	the amino and ethynyl groups is expected to create a larger molecular dipole moment.
			The strong electron-donating resonance effect of the amino group will increase electron density at the para-position, though this will be somewhat counteracted by the ethynyl group's inductive withdrawal.

Predicted Reactivity in Electrophilic Aromatic Substitution

The primary determinant of reactivity in electrophilic aromatic substitution for **2-ethynylaniline** is the strongly activating amino group.^[5] This group directs incoming electrophiles to the ortho and para positions. In **2-ethynylaniline**, one ortho position is occupied by the ethynyl group. Therefore, electrophilic attack is most likely to occur at the other ortho position (C6) and the para position (C4). Steric hindrance from the ethynyl group might slightly disfavor attack at the C6 position.

The overall reaction rate is anticipated to be slightly lower than that of aniline due to the deactivating inductive effect of the ethynyl substituent.

Below is a diagram illustrating the proposed mechanism for the bromination of **2-ethynylaniline** at the para position.



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Caption: Hypothetical mechanism for the bromination of **2-ethynylaniline**.

Experimental and Computational Protocols

While specific experimental studies on the reactivity of **2-ethynylaniline** are limited, a general protocol for investigating such a molecule using quantum chemical calculations would typically involve the following steps.

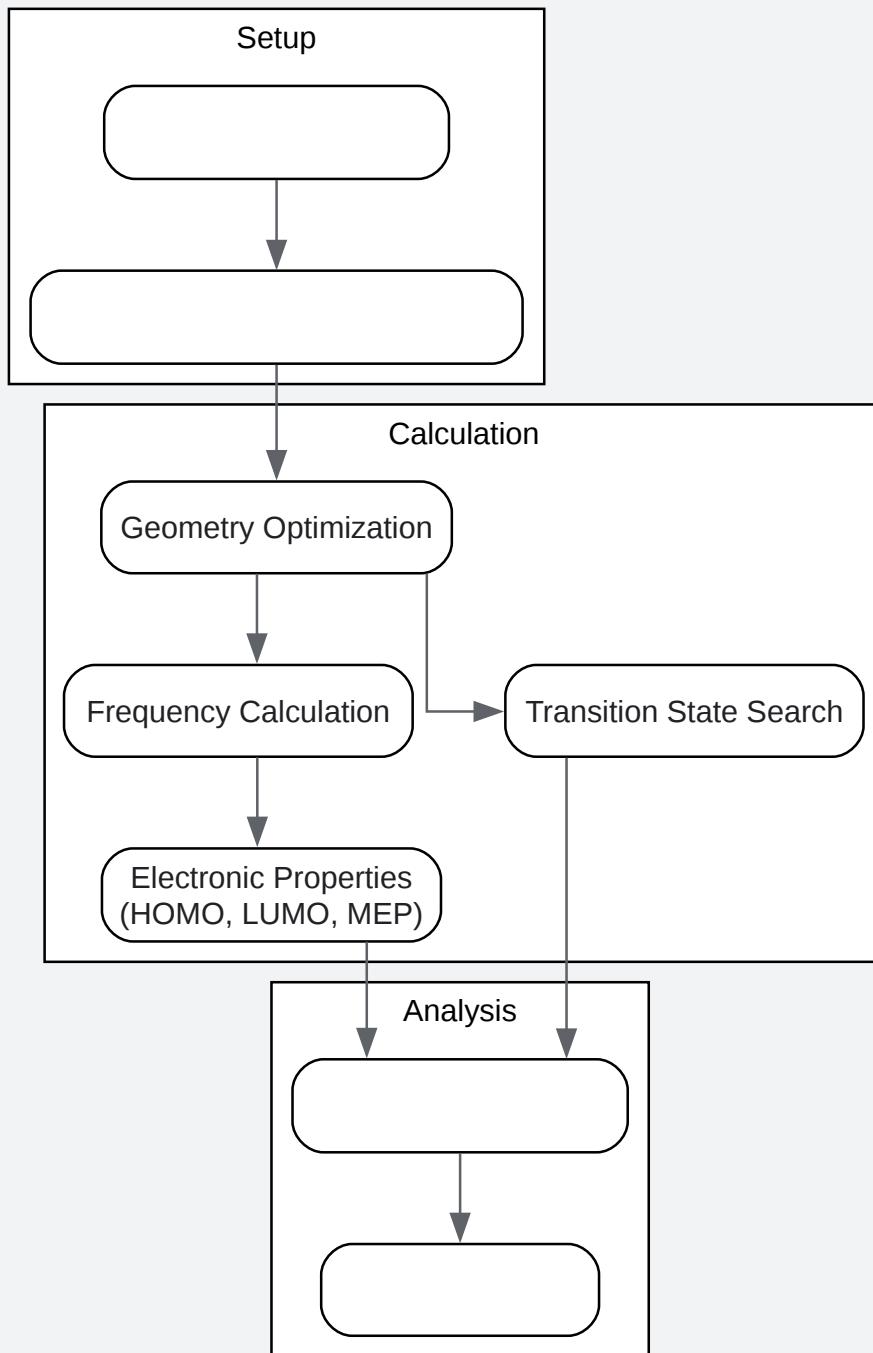
Computational Protocol: Density Functional Theory (DFT) Calculations

- Geometry Optimization: The initial step is to determine the lowest energy structure of the molecule. This is typically performed using DFT with a functional such as B3LYP and a basis set like 6-311++G(d,p).[8][9]
- Frequency Calculations: To confirm that the optimized structure is a true minimum on the potential energy surface, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.
- Electronic Property Calculations: From the optimized geometry, various electronic properties are calculated. These include:
 - Frontier Molecular Orbitals (HOMO and LUMO): The energies of these orbitals and their energy gap are key indicators of chemical reactivity.[6][8]
 - Molecular Electrostatic Potential (MEP): This provides a map of electron density and can be used to predict sites for electrophilic and nucleophilic attack.

- Natural Bond Orbital (NBO) Analysis: This analysis provides information about charge distribution and intramolecular interactions.
- Transition State Searching: To study a specific reaction, the transition state structure is located. This is a first-order saddle point on the potential energy surface and is characterized by a single imaginary frequency.
- Reaction Pathway Analysis: Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that the located transition state connects the reactants and products.
- Activation Energy Calculation: The activation energy is calculated as the energy difference between the transition state and the reactants. This provides a quantitative measure of the reaction's feasibility.

The following diagram illustrates a general workflow for such a computational study.

General Workflow for Quantum Chemical Reactivity Studies

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Caption: A generalized workflow for computational reactivity studies.

Conclusion

In conclusion, while direct experimental and computational data on the reactivity of **2-ethynylaniline** is sparse, a theoretical analysis based on established principles of physical organic chemistry provides a strong framework for predicting its behavior. The interplay between the activating amino group and the deactivating ethynyl group suggests that **2-ethynylaniline** is a reactive, yet selective, substrate for electrophilic aromatic substitution. Further computational and experimental studies are warranted to fully elucidate its reactivity profile and unlock its potential in chemical synthesis.

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